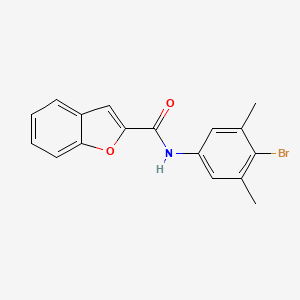
N-(4-bromo-3,5-dimethylphenyl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3,5-dimethylphenyl)-1-benzofuran-2-carboxamide, also known as BDF 610, is a synthetic compound that belongs to the benzofuran family. It has gained significant attention in recent years due to its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In
Wirkmechanismus
N-(4-bromo-3,5-dimethylphenyl)-1-benzofuran-2-carboxamide 610 exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development. This compound 610 also activates the AMPK pathway, which regulates cellular energy metabolism and promotes apoptosis in cancer cells. In addition, this compound 610 has been found to inhibit the activity of the enzyme HDAC6, which is involved in the regulation of protein degradation and cellular stress response.
Biochemical and Physiological Effects:
This compound 610 has been shown to have both biochemical and physiological effects. Biochemically, it has been found to modulate the expression of various genes and proteins involved in inflammation, cancer, and neurodegeneration. Physiologically, this compound 610 has been found to reduce inflammation, inhibit tumor growth, and protect neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-bromo-3,5-dimethylphenyl)-1-benzofuran-2-carboxamide 610 in lab experiments is its high potency and selectivity for its target proteins. It also has good solubility in water and organic solvents, making it easy to use in various assays. However, one limitation of using this compound 610 is its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
Zukünftige Richtungen
There are several future directions for the research on N-(4-bromo-3,5-dimethylphenyl)-1-benzofuran-2-carboxamide 610. One direction is to investigate its potential use in combination with other therapeutic agents for the treatment of cancer and neurodegenerative disorders. Another direction is to optimize its pharmacokinetic properties to enhance its bioavailability and reduce its toxicity. Furthermore, the development of this compound 610 derivatives with improved potency and selectivity is also an area of interest for future research.
Conclusion:
This compound 610 is a promising therapeutic agent that has shown potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on this compound 610 is focused on optimizing its pharmacokinetic properties and developing derivatives with improved potency and selectivity.
Synthesemethoden
N-(4-bromo-3,5-dimethylphenyl)-1-benzofuran-2-carboxamide 610 can be synthesized through a multi-step process that involves the reaction of 4-bromo-3,5-dimethylphenylamine with 2-bromo-1-(4-bromo-3,5-dimethylphenyl)ethanone, followed by a cyclization reaction with potassium carbonate and 1,2-dibromoethane. The final step involves the reaction of the resulting intermediate with benzofuran-2-carboxylic acid. The synthesis method has been optimized to yield high purity and yield of this compound 610.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3,5-dimethylphenyl)-1-benzofuran-2-carboxamide 610 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to have anti-tumor properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound 610 has also been investigated for its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to protect neurons from oxidative stress and reduce inflammation.
Eigenschaften
IUPAC Name |
N-(4-bromo-3,5-dimethylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-10-7-13(8-11(2)16(10)18)19-17(20)15-9-12-5-3-4-6-14(12)21-15/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVSPUGOSRNHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5866241.png)
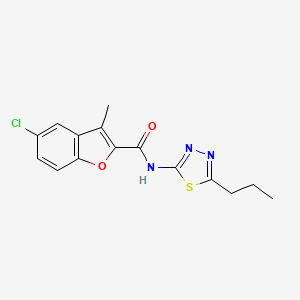
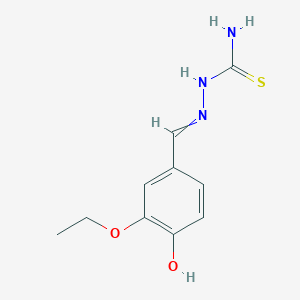
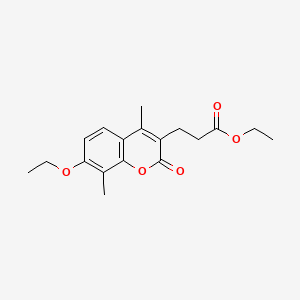
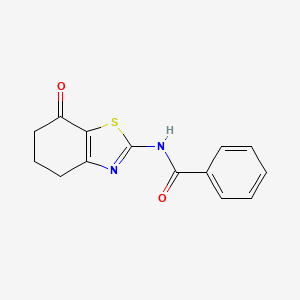
![2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzamide](/img/structure/B5866278.png)
![4-[4-(1-piperidinylcarbonothioyl)phenyl]morpholine](/img/structure/B5866284.png)
![methyl 4-methyl-2-{[3-(4-methylphenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5866285.png)

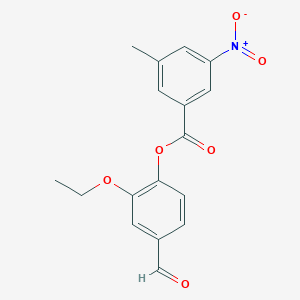
![{2-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5866318.png)
![1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5866326.png)
![1-(2-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5866333.png)